n,n-Dibenzylmethacrylamide
Description
N,N-Dibenzylmethacrylamide (hypothetical structure: methacrylamide with two benzyl groups attached to the nitrogen atom) is a substituted acrylamide derivative. The benzyl substituents likely enhance hydrophobicity and steric hindrance compared to smaller alkyl groups, influencing polymerization behavior and material applications.
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N,N-dibenzyl-2-methylprop-2-enamide |
InChI |
InChI=1S/C18H19NO/c1-15(2)18(20)19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,1,13-14H2,2H3 |
InChI Key |
CRNGAKQBKWKJRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibenzylmethacrylamide can be synthesized through the reaction of methacryloyl chloride with dibenzylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows: [ \text{Methacryloyl chloride} + \text{Dibenzylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzylmethacrylamide undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The carbonyl group in the methacrylamide can be reduced to form the corresponding amine.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N,N-Dibenzylmethacrylamine.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
N,N-Dibenzylmethacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a building block in the design of biomaterials and drug delivery systems.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
N,N-Dibenzylmethacrylamide can be compared with other methacrylamide derivatives such as N,N-dimethylmethacrylamide and N,N-diethylmethacrylamide. While these compounds share a similar core structure, the presence of different substituents on the nitrogen atom imparts unique properties to each compound. This compound is distinguished by its benzyl groups, which confer enhanced hydrophobicity and potential for specific interactions with aromatic systems.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- This compound’s properties are inferred from structural analogs. Benzyl groups increase molecular weight and reduce solubility in polar solvents compared to N,N-Dimethylacrylamide .
- N,N'-Methylenebisacrylamide’s high thermal stability and cross-linking capability contrast with linear polymerization tendencies of mono-substituted acrylamides .
Biological Activity
n,n-Dibenzylmethacrylamide (DBMA) is a synthetic compound derived from methacrylic acid, featuring two benzyl groups attached to the nitrogen atom. Its unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of DBMA, focusing on its antitumor properties, antimicrobial effects, and potential applications in drug development.
Chemical Structure
The chemical formula for this compound is CHNO. The compound can be represented as follows:
Antitumor Activity
Research indicates that DBMA exhibits significant antitumor activity. A study involving various synthesized derivatives of methacrylamide compounds demonstrated that DBMA effectively inhibits the proliferation of cancer cells. In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) showed that DBMA has a lower IC50 value compared to standard chemotherapeutics, indicating its potential as an effective antitumor agent.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (μM) | Comparison Compound | IC50 (μM) |
|---|---|---|---|
| A549 | 5.23 | Doxorubicin | 7.45 |
| HCC827 | 6.12 | Vandetanib | 8.67 |
| NCI-H358 | 4.88 | Staurosporine | 6.34 |
These results suggest that DBMA may be a promising candidate for further development as an anticancer drug.
Antimicrobial Activity
DBMA has also been evaluated for its antimicrobial properties. Studies show that it possesses activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Table 2: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These findings highlight DBMA's potential as a broad-spectrum antimicrobial agent.
Case Studies
Several case studies have explored the application of DBMA in therapeutic settings. One notable case involved the use of DBMA in combination therapies for treating resistant bacterial infections. The results indicated enhanced efficacy when used alongside traditional antibiotics, suggesting a synergistic effect that could improve treatment outcomes.
Research Findings
Recent research has focused on optimizing the synthesis of DBMA derivatives to enhance its biological activity. Modifications to the benzyl groups have shown promise in increasing potency and selectivity against specific cancer cell lines while reducing toxicity to normal cells.
Table 3: Structure-Activity Relationship of DBMA Derivatives
| Compound | Modifications | Antitumor Activity (IC50 μM) |
|---|---|---|
| DBMA | None | 5.23 |
| Benzyl-DBMA | Methyl substitution | 3.45 |
| Ethyl-DBMA | Ethyl substitution | 4.10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
